molecular formula C14H15N B1219276 4-(3-Phenylpropyl)pyridine CAS No. 2057-49-0

4-(3-Phenylpropyl)pyridine

Cat. No. B1219276
Key on ui cas rn: 2057-49-0
M. Wt: 197.27 g/mol
InChI Key: AQIIVEISJBBUCR-UHFFFAOYSA-N
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Patent
US04177349

Procedure details

In a one-liter, three-neck flask was made 0.22 mole (5.0 g sodium) of sodamide in the usual way. The ammonia was replaced with 348 cc of xylene. The mixture was brought to reflux at 138° and 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine was added through a dropping funnel. Hydrogen evolution began immediately. Heating was continued for five hours at 138°-153° C. until hydrogen production slowed appreciably. The reaction mixture was cooled to around 100° C. and hydrolyzed with 100 cc of water. The oil layer was separated at room temperature and distilled through a Vigreaux column to give 182.5 g (0.93 moles) of unreacted 4-(3-phenylpropyl)pyridine and 62.9 g (0.16 mole) of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. The yield of 2,2'-bipyridyl product, based on 4-(3-phenylpropyl)pyridine consumed, was 54.0%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
299.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
348 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].N.[C:4]1([CH2:10][CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[H][H]>O.C1(C)C(C)=CC=CC=1>[C:4]1([CH2:10][CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][N:16]=[CH:17][CH:18]=2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[C:4]1([CH2:10][CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][N:16]=[C:17]([C:15]3[CH:14]=[C:13]([CH2:12][CH2:11][CH2:10][C:4]4[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=4)[CH:18]=[CH:17][N:1]=3)[CH:18]=2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
299.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC1=CC=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
348 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 138°
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
The oil layer was separated at room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled through a Vigreaux column

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.93 mol
AMOUNT: MASS 182.5 g
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC1=CC(=NC=C1)C1=NC=CC(=C1)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mol
AMOUNT: MASS 62.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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